2-[4-(2,4-dimethylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol
Description
2-[4-(2,4-Dimethylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol is a heterocyclic compound featuring a 1,2,4-triazole core substituted at position 4 with a 2,4-dimethylphenyl group, at position 5 with a sulfanyl (-SH) group, and at position 3 with a phenol moiety. The compound is of interest in medicinal chemistry due to the pharmacological activities commonly associated with 1,2,4-triazole derivatives, such as antimicrobial, anticancer, and enzyme-inhibitory effects .
Properties
IUPAC Name |
4-(2,4-dimethylphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-10-7-8-13(11(2)9-10)19-15(17-18-16(19)21)12-5-3-4-6-14(12)20/h3-9,20H,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCBDWMNKSHRMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the reaction with 2,4-dimethylphenyl hydrazine . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes where the reactants are mixed in reactors under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,4-dimethylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives, including 2-[4-(2,4-dimethylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol, in anticancer therapy. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of triazole compounds could inhibit the proliferation of HepG2 liver cancer cells with IC50 values indicating effective potency .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Synthesis Method |
|---|---|---|---|
| 6a | HepG2 | 22.385 | Conventional |
| 6b | HepG2 | 14.133 | Ultrasound Assisted |
| 6c | HepG2 | 24.482 | Conventional |
| 6d | HepG2 | 13.004 | Ultrasound Assisted |
This table illustrates the comparative effectiveness of various triazole derivatives synthesized through different methods, emphasizing the enhanced yield and reduced reaction time achieved via ultrasound-assisted synthesis .
Antifungal Properties
Triazole compounds are also recognized for their antifungal properties. The sulfanyl group in this specific compound enhances its interaction with fungal cell membranes, leading to increased efficacy against fungal pathogens. Research indicates that such compounds can disrupt ergosterol synthesis in fungi, making them valuable in treating fungal infections .
Fungicides
The compound's antifungal properties extend to agricultural applications where it can be utilized as a fungicide. Triazole derivatives are commonly employed to protect crops from fungal diseases. The mechanism involves inhibiting key enzymes involved in fungal sterol biosynthesis, which is crucial for maintaining cell membrane integrity .
Table 2: Agricultural Efficacy of Triazole Derivatives
| Compound Name | Target Fungi | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| 2-[4-(2,4-dimethylphenyl)-5-sulfanyl]phenol | Fusarium spp. | 200 | 85 |
| Other Triazoles | Various | 150 | 75 |
This table summarizes the effectiveness of triazole derivatives in agricultural settings against specific fungal pathogens.
Synthesis of Novel Compounds
The synthesis of 2-[4-(2,4-dimethylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol can serve as a precursor for developing novel pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to new compounds with enhanced biological activities .
Case Study: Synthesis via Ultrasound-Assisted Methods
A notable case study involved synthesizing similar triazole compounds using ultrasound-assisted methods that significantly reduced synthesis time and improved yields compared to traditional methods . This approach highlights the potential for developing more efficient synthetic pathways for producing biologically active compounds.
Mechanism of Action
The mechanism of action of 2-[4-(2,4-dimethylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The phenol group can participate in hydrogen bonding, enhancing the compound’s binding affinity. The sulfanyl group can undergo redox reactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Biological Activity
The compound 2-[4-(2,4-dimethylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol is a member of the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 318.42 g/mol. Its structure features a triazole ring linked to a phenolic group, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N4S |
| Molecular Weight | 318.42 g/mol |
| IUPAC Name | 2-[4-(2,4-dimethylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
- Introduction of the Sulfanyl Group : This is often done using thioacetic acid or related reagents.
- Final Coupling with Phenolic Compounds : The final product is obtained through coupling reactions that link the triazole moiety to the phenolic structure.
Anticancer Activity
Research indicates that compounds containing triazole rings exhibit significant anticancer properties. In vitro studies have shown that derivatives similar to 2-[4-(2,4-dimethylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol can inhibit the growth of various cancer cell lines. For instance:
- IC50 Values : The compound has demonstrated IC50 values in the range of 10–30 µM against different cancer cell lines such as HepG2 (liver cancer) and A431 (skin cancer) .
Antimicrobial Activity
The compound also displays antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that substitutions on the phenolic and triazole rings enhance its antibacterial potency .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, preliminary studies suggest that this compound may possess anti-inflammatory properties. The mechanism may involve inhibition of pro-inflammatory cytokines .
Case Studies and Research Findings
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
- Anti-inflammatory Mechanism :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[4-(2,4-dimethylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol, and how can purity be validated?
- Methodology : The compound can be synthesized via intermolecular condensation of substituted acetamide or acetic acid derivatives with 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols. For example, 2-chloro-N-phenylacetamide reacts with triazole-thiol precursors under reflux in ethanol, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) . Purity validation requires HPLC (C18 column, methanol/water mobile phase) and spectroscopic confirmation (¹H/¹³C NMR, FT-IR) .
Q. How can the molecular geometry of this compound be resolved experimentally?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. Crystals grown via slow evaporation in ethanol/dichloromethane (1:1) at 293 K provide structural data (e.g., bond lengths, dihedral angles). For example, related triazole derivatives show mean C–C bond lengths of 1.75 Å and planarity deviations <5° in the triazole ring . Data refinement with SHELX software and R-factors <0.05 ensure accuracy .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- FT-IR : Identify functional groups (e.g., S-H stretch at ~2550 cm⁻¹, phenolic O-H at ~3300 cm⁻¹) .
- NMR : ¹H NMR in DMSO-d₆ reveals aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3–2.6 ppm), and sulfanyl proton (δ 13.2 ppm, broad) .
- UV-Vis : Solvent-dependent λmax shifts (e.g., 290 nm in ethanol vs. 305 nm in DMSO) indicate π→π* transitions .
Advanced Research Questions
Q. How do solvent polarity and substituent effects influence the compound’s electronic properties?
- Methodology : Conduct UV-Vis and fluorescence spectroscopy in solvents of varying polarity (e.g., cyclohexane, ethanol, DMSO). Correlate Stokes shifts with solvent orientation polarizability (Δf). For analogous triazoles, bathochromic shifts of 10–15 nm occur in polar solvents due to enhanced charge transfer . Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict HOMO-LUMO gaps; compare with experimental λmax to resolve discrepancies .
Q. What computational strategies can predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Use DFT to calculate Fukui indices (nucleophilic/electrophilic sites). For example, the sulfanyl group (S-H) and triazole N2/N4 atoms show high electrophilicity (f⁻ >0.1), favoring alkylation at these positions . Molecular electrostatic potential (MEP) maps identify electron-rich regions (e.g., phenolic oxygen) prone to hydrogen bonding .
Q. How can pharmacological activity be evaluated systematically?
- Methodology :
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HepG2) via MTT assay (IC₅₀ determination). Use positive controls (e.g., doxorubicin) .
- Antioxidant activity : DPPH radical scavenging (IC₅₀ <50 μM indicates potency) .
- Experimental design : Randomized block designs with split-split plots account for variables like dose, cell type, and exposure time .
Q. How to address contradictions between theoretical and experimental data (e.g., bond lengths, reaction yields)?
- Methodology :
- Structural discrepancies : Compare DFT-optimized geometries with SCXRD data. Adjust basis sets (e.g., 6-311++G(d,p) vs. def2-TZVP) to minimize deviations in dihedral angles (<2°) .
- Yield variations : Re-examine reaction conditions (e.g., solvent polarity, temperature). For example, ethanol reflux may yield 65% product vs. 45% in THF due to better solubility of intermediates .
Methodological Notes
- Data Sources : Prioritize crystallographic data from Acta Crystallographica and reaction mechanisms from PubChem .
- Advanced Tools : Gaussian 16 for DFT, Mercury for SCXRD visualization, and GraphPad Prism for pharmacological data analysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
